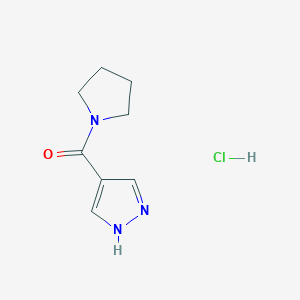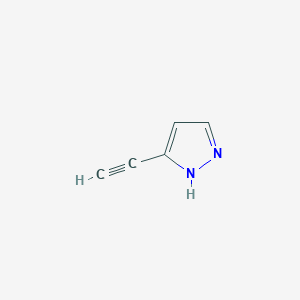
2-(3-Aminopyrrolidin-1-yl)benzamide
Übersicht
Beschreibung
2-(3-Aminopyrrolidin-1-yl)benzamide is a chemical compound with the CAS Number: 1248724-48-2 . It has a molecular weight of 205.26 .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(3-amino-1-pyrrolidinyl)benzamide . The InChI code is 1S/C11H15N3O/c12-8-5-6-14(7-8)10-4-2-1-3-9(10)11(13)15/h1-4,8H,5-7,12H2,(H2,13,15) .Physical And Chemical Properties Analysis
2-(3-Aminopyrrolidin-1-yl)benzamide is a powder that is stored at room temperature . It has a molecular weight of 205.26 . The compound is soluble in water .Wissenschaftliche Forschungsanwendungen
Cancer Therapeutics
Compounds with structural similarities to 2-(3-Aminopyrrolidin-1-yl)benzamide, such as PARP inhibitors, have been explored for their potential in treating cancer. PARP inhibitors like ABT-888 have shown excellent potency against PARP enzymes, contributing to their efficacy in cancer treatment protocols, especially in combination with other chemotherapeutic agents (Penning et al., 2009). Another study identified A-966492, a potent and efficacious PARP inhibitor, highlighting its potential as an oral anticancer agent (Penning et al., 2010).
Neuropharmacology
Research on benzamide derivatives, such as YM-09151-2, has shown potent and selective antidopaminergic activity, suggesting their application in studying neuroleptic properties and potential treatments for disorders related to dopamine dysregulation (Usuda et al., 2004).
Synthesis of Aminopyrrolidines
Aminopyrrolidines, including 3-aminopyrrolidines, have been synthesized through various methods, demonstrating the versatility of pyrrolidine derivatives in organic synthesis. For instance, cyclization of α-aminoalkyl radicals has been used to prepare 3-aminopyrrolidines, showcasing a method for generating compounds with potential pharmacological activities (Suero et al., 2002).
Vascular Endothelial Growth Factor Receptor-2 Inhibition
Compounds structurally related to 2-(3-Aminopyrrolidin-1-yl)benzamide have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial in angiogenesis. This inhibition supports their potential application in treating diseases characterized by abnormal angiogenesis, such as certain cancers (Borzilleri et al., 2006).
Histamine-3 Receptor Antagonism
Derivatives of 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one have been explored for their potential as potent and selective histamine-3 (H3) receptor antagonists. This research opens avenues for developing treatments for disorders related to the central nervous system and sleep disturbances (Zhou et al., 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-8-5-6-14(7-8)10-4-2-1-3-9(10)11(13)15/h1-4,8H,5-7,12H2,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZLPGWWCXDXFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=CC=CC=C2C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminopyrrolidin-1-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine dihydrochloride](/img/structure/B1524038.png)

amine](/img/structure/B1524044.png)
![Benzenamine, 4-[2-(4-bromophenyl)ethenyl]-N,N-bis(4-methylphenyl)-](/img/structure/B1524045.png)







![2-[4-(piperazin-1-ylmethyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1524057.png)